molecular formula C18H21FN2O6S B610046 PF-5081090 CAS No. 1312473-63-4

PF-5081090

Cat. No.: B610046
CAS No.: 1312473-63-4
M. Wt: 412.4 g/mol
InChI Key: DNVUWHWBCMGQLU-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF 5081090, also known as LpxC-4, is a potent inhibitor of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). This enzyme is crucial for the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. PF 5081090 exhibits broad-spectrum antibacterial activity and is particularly effective against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

Preparation Methods

The synthesis of PF 5081090 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of Functional Groups: Various functional groups, such as the fluoro and methoxy groups, are introduced onto the aromatic ring through substitution reactions.

    Formation of the Hydroxamate Moiety: The hydroxamate group is introduced through a reaction involving the appropriate hydroxylamine derivative.

    Final Coupling: The final step involves coupling the pyridine ring with the hydroxamate moiety to form PF 5081090

Chemical Reactions Analysis

PF 5081090 undergoes several types of chemical reactions, including:

    Oxidation: PF 5081090 can undergo oxidation reactions, particularly at the hydroxamate moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: Substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the existing substituents.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PF 5081090 has several scientific research applications, including:

    Chemistry: PF 5081090 is used as a tool compound to study the inhibition of LpxC and its effects on lipid A biosynthesis.

    Biology: In biological research, PF 5081090 is used to study the role of lipid A in the outer membrane of Gram-negative bacteria and its impact on bacterial viability.

    Medicine: PF 5081090 has potential therapeutic applications as an antibacterial agent, particularly against multidrug-resistant Gram-negative pathogens.

    Industry: In the pharmaceutical industry, PF 5081090 is used in the development of new antibacterial drugs targeting LpxC

Mechanism of Action

PF 5081090 exerts its effects by inhibiting the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). This enzyme is responsible for the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, PF 5081090 disrupts the synthesis of lipid A, leading to increased cell permeability and ultimately bacterial cell death .

Comparison with Similar Compounds

PF 5081090 is similar to other LpxC inhibitors, such as CHIR-090. Both compounds inhibit the same enzyme and exhibit broad-spectrum antibacterial activity. PF 5081090 is unique in its structure, particularly the presence of the hydroxamate moiety, which is crucial for its binding to the active site of LpxC. Other similar compounds include:

PF 5081090 stands out due to its high potency and broad-spectrum activity, making it a valuable tool in antibacterial research and drug development.

Properties

IUPAC Name

(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1-yl]-N-hydroxy-2-methyl-2-methylsulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O6S/c1-18(17(23)20-24,28(3,25)26)7-9-21-8-6-12(10-16(21)22)14-5-4-13(27-2)11-15(14)19/h4-6,8,10-11,24H,7,9H2,1-3H3,(H,20,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVUWHWBCMGQLU-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719182
Record name (2R)-4-[4-(2-Fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-(methanesulfonyl)-2-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312473-63-4
Record name (2R)-4-[4-(2-Fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-(methanesulfonyl)-2-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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